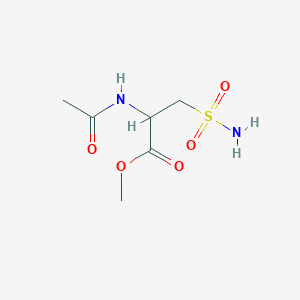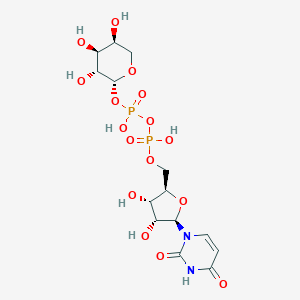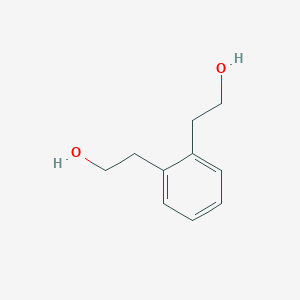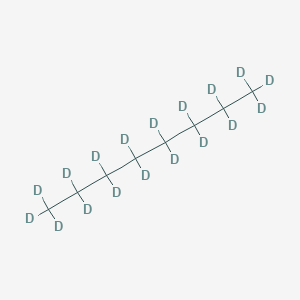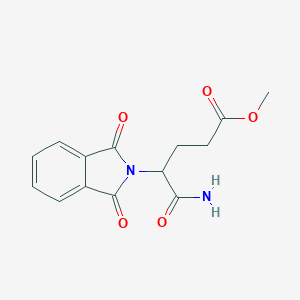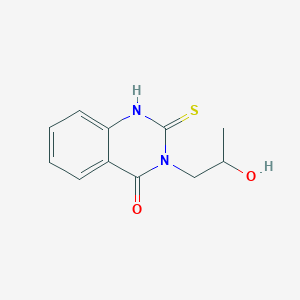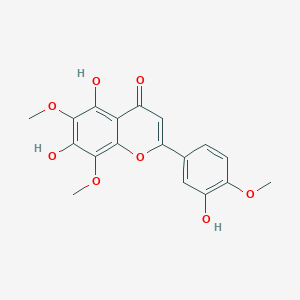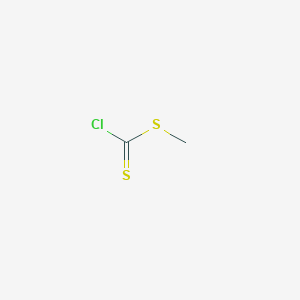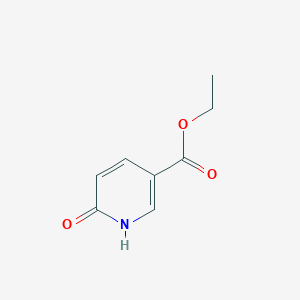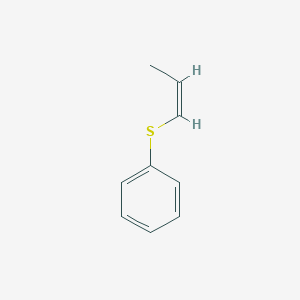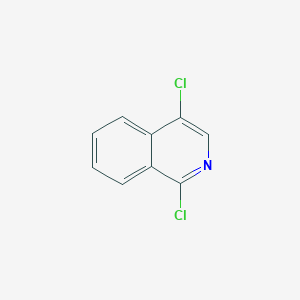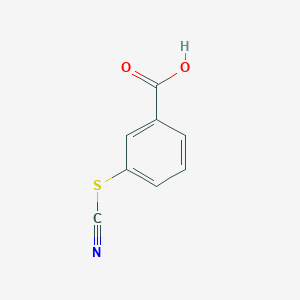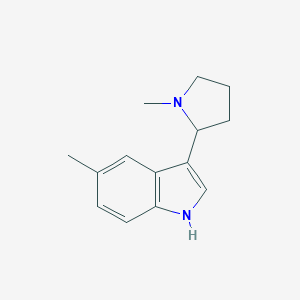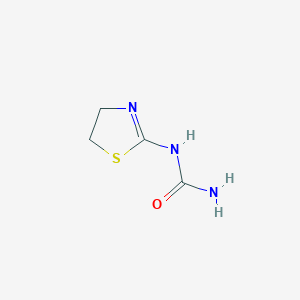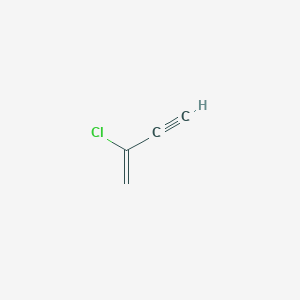
1-Buten-3-yne, 2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Buten-3-yne, 2-chloro- is a chemical compound that belongs to the family of alkynes. It is also known as 2-chloro-3-buten-1-yne or chloroallene. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Buten-3-yne, 2-chloro- is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles such as DNA and proteins. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of these biomolecules.
Efectos Bioquímicos Y Fisiológicos
1-Buten-3-yne, 2-chloro- has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Buten-3-yne, 2-chloro- in lab experiments include its unique reactivity and potential applications in various fields. However, the compound has some limitations, such as its toxicity and potential hazards during handling and storage.
Direcciones Futuras
There are several future directions for research on 1-Buten-3-yne, 2-chloro-. One potential area of research is the development of new synthetic methods and strategies for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential applications in medicinal chemistry, such as the development of new anticancer agents and enzyme inhibitors. Additionally, the compound's potential applications in material science, such as the synthesis of functionalized polymers and coatings, could also be explored.
Métodos De Síntesis
1-Buten-3-yne, 2-chloro- can be synthesized by reacting propargyl chloride with acetylene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-Buten-3-yne, 2-chloro- along with other by-products. The compound can be isolated and purified using various techniques such as distillation, chromatography, and crystallization.
Aplicaciones Científicas De Investigación
1-Buten-3-yne, 2-chloro- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, triazoles, and benzothiazoles. The compound has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.
Propiedades
Número CAS |
17712-36-6 |
|---|---|
Nombre del producto |
1-Buten-3-yne, 2-chloro- |
Fórmula molecular |
C4H3Cl |
Peso molecular |
86.52 g/mol |
Nombre IUPAC |
2-chlorobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |
Clave InChI |
KRSMTQBJRPTXRB-UHFFFAOYSA-N |
SMILES |
C=C(C#C)Cl |
SMILES canónico |
C=C(C#C)Cl |
Sinónimos |
2-Chloro-1-buten-3-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



